

Validating the Structure of N-Cyclopentylaniline: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: **N-Cyclopentylaniline**

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In the realm of organic synthesis and medicinal chemistry, rigorous structural validation of novel and existing compounds is paramount. This guide provides a comprehensive comparison of standard analytical techniques for confirming the structure of **N-Cyclopentylaniline**. To offer a clear benchmark, its spectroscopic data is compared with two analogous N-alkylanilines: N-Cyclohexylaniline and N-Methylaniline. The methodologies and data presented herein serve as a practical resource for researchers engaged in the synthesis and characterization of aniline derivatives.

A Multi-faceted Approach to Structural Elucidation

The structural validation of **N-Cyclopentylaniline** and its analogues relies on a synergistic application of several key spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies characteristic functional groups. Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the compound's fragmentation patterns.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **N-Cyclopentylaniline**, N-Cyclohexylaniline, and N-Methylaniline, facilitating a direct comparison of their structural features.

Spectroscopic Technique	N-Cyclopentylaniline	N-Cyclohexylaniline	N-Methylaniline
Molecular Formula	C ₁₁ H ₁₅ N[1][2][3]	C ₁₂ H ₁₇ N[4]	C ₇ H ₉ N[5][6]
Molecular Weight	161.24 g/mol [2]	175.27 g/mol [4]	107.15 g/mol [6]
¹ H NMR (CDCl ₃ , δ ppm)	Predicted: Aromatic H: 6.5-7.2, N-H: ~3.6 (broad), Cyclopentyl H: 1.4-2.1	Aromatic H: 6.6-7.2, N-H: ~3.6 (broad), Cyclohexyl H: 1.0-2.1	Aromatic H: 6.6-7.3, N-H: ~3.6 (broad), Methyl H: 2.8-2.9 (singlet)[5][7]
¹³ C NMR (CDCl ₃ , δ ppm)	Predicted: Aromatic C: 112-148, Cyclopentyl C: 24-55	Aromatic C: 112-148, Cyclohexyl C: 25-57	Aromatic C: 112-149, Methyl C: ~31[5][8]
FT-IR (cm ⁻¹)	Predicted: N-H stretch: ~3400, C-H (aromatic): ~3050, C-H (aliphatic): 2850-2960, C=C (aromatic): 1500-1600, C-N stretch: 1250-1350	N-H stretch: ~3405, C-H (aromatic): ~3050, C-H (aliphatic): 2850-2930, C=C (aromatic): 1500-1600, C-N stretch: ~1317	N-H stretch: ~3411-3417, C-H (aromatic): ~3050, C-H (aliphatic): 2800-2950, C=C (aromatic): 1500-1600, C-N stretch: ~1317[9][10][11]
Mass Spec. (m/z)	[M] ⁺ : 161, [M+H] ⁺ : 162.13	[M] ⁺ : 175, Fragments: 132, 118	[M] ⁺ : 107, Fragments: 106, 92, 77[5][12][13]

Note: Experimental data for **N-Cyclopentylaniline** is not readily available in public spectral databases. The provided NMR and FT-IR data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural validation of N-alkylanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 300-600 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .

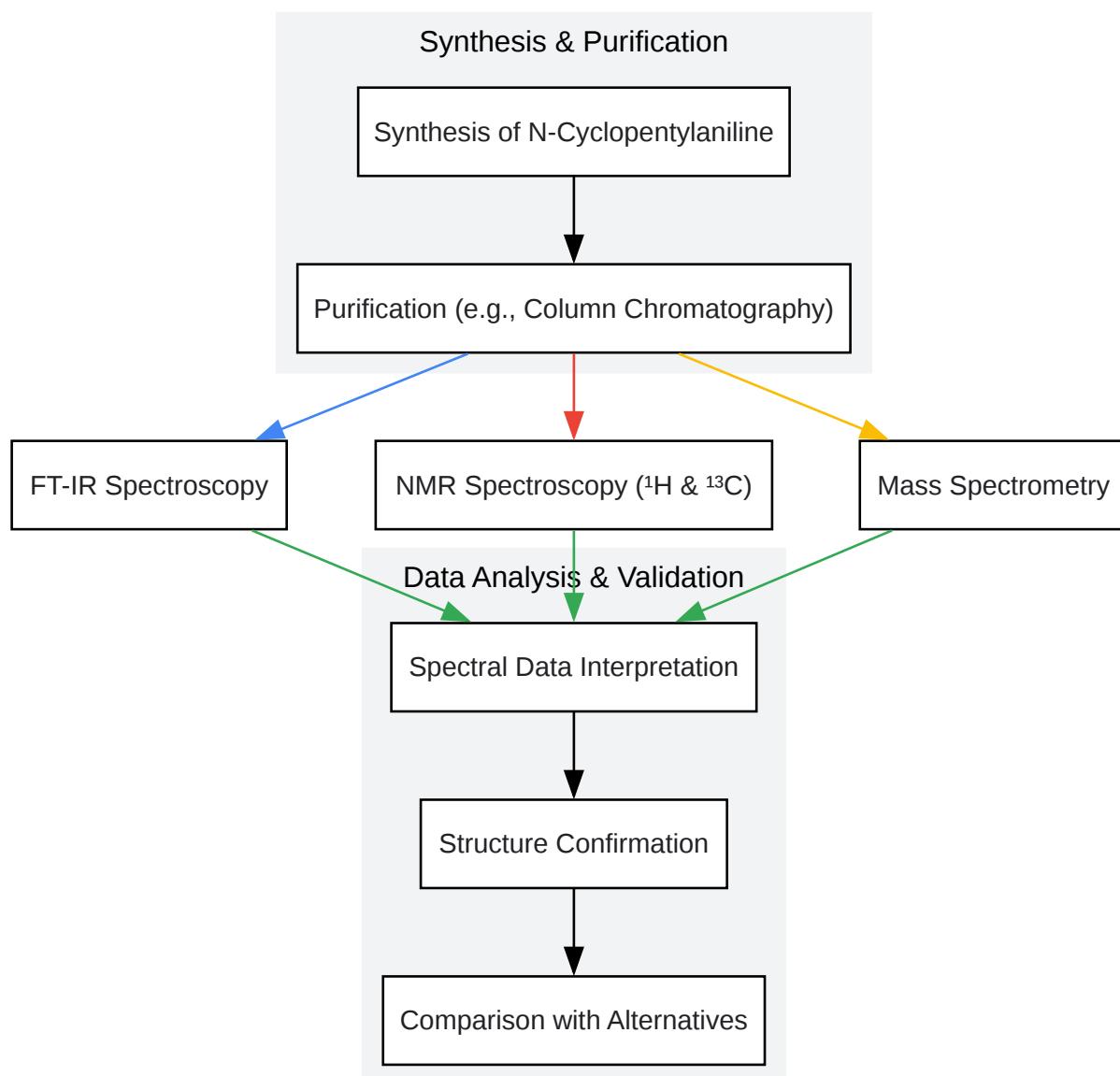
- Number of Scans: 16-32.
- Data Processing: Collect a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the aniline derivative in a volatile solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- GC-MS Conditions (Typical):
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at 80-100 °C, then ramp to 250-300 °C.
 - Carrier Gas: Helium.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan a suitable range, for example, m/z 40-450.
- Data Analysis: Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of an N-alkylaniline like **N-Cyclopentylaniline**.



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Caption: Logical workflow for the synthesis and structural validation of **N-Cyclopentylaniline**.

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